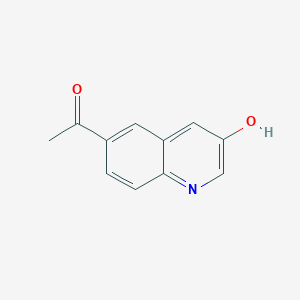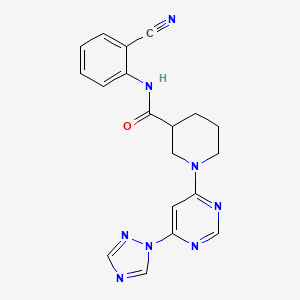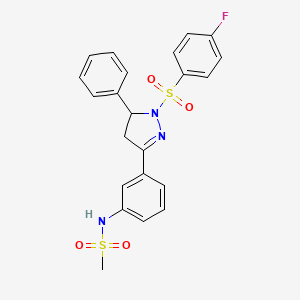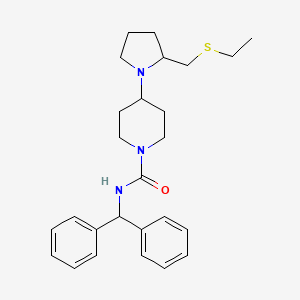
1-(3-Hydroxyquinolin-6-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydroxyquinolin-6-yl)ethanone is a chemical compound with the molecular formula C11H9NO2 . It is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of quinoline derivatives, such as this compound, has been the subject of numerous studies due to their versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring attached to an ethanone group. The quinoline ring is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline derivatives, including this compound, are known to undergo various chemical reactions. For instance, they can be synthesized through the condensation of primary aryl amines with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde .Applications De Recherche Scientifique
Synthesis and Antifungal Activity
Research into 1-(3-Hydroxyquinolin-6-yl)ethanone derivatives has shown promising applications in the synthesis of novel compounds with potential antifungal properties. For instance, novel metal complexes using ligands related to 8-hydroxyquinoline have been synthesized and demonstrated enhanced antifungal activity compared to the ligand alone, indicating the potential for developing new antifungal agents (Raj & Patel, 2015).
Cytotoxic Activity and Fluorescence Properties
Derivatives of 3-hydroxyquinolin-4(1H)-one have been synthesized and shown to exhibit cytotoxic activity against various cancer cell lines. These compounds have been designed based on structure-activity relationship studies and have also been investigated for their fluorescence properties, indicating potential applications in cancer research and imaging technologies (Kadrić et al., 2014).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds, such as 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, have been explored, with studies focusing on structural, vibrational spectroscopic studies, and DFT computations. These investigations provide insights into the chemical and physical properties of these compounds, contributing to the development of new materials with potential applications in various scientific fields (Murugavel et al., 2016).
Antioxidant, Antifungal, and Antibacterial Activities
A series of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines have been synthesized and evaluated for their antioxidant, antifungal, and antibacterial activities. These studies have highlighted the potential of such compounds in the development of new therapeutic agents, with specific derivatives showing significant activity against various pathogens and free radicals (Kumar & Vijayakumar, 2017).
Metallosupramolecular Chemistry
8-Hydroxyquinolines, including derivatives related to this compound, have found applications in metallosupramolecular chemistry, serving as ligands in the formation of novel supramolecular structures. These compounds have been utilized to create sensors, emitting devices, and self-assembled aggregates, showcasing the versatility of hydroxyquinolines in synthetic coordination chemistry (Albrecht, Fiege, & Osetska, 2008).
Orientations Futures
Quinoline derivatives, including 1-(3-Hydroxyquinolin-6-yl)ethanone, have potential applications in various fields, including medicinal chemistry . Future research could focus on developing new synthesis methods, exploring their biological activities, and investigating their potential applications in drug discovery .
Propriétés
IUPAC Name |
1-(3-hydroxyquinolin-6-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7(13)8-2-3-11-9(4-8)5-10(14)6-12-11/h2-6,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHCUXYLECTEIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC(=CN=C2C=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Chloro-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine](/img/structure/B2817265.png)
![2-[(4-bromophenyl)methyl]-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2817266.png)


![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2817271.png)
![ethyl 4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]benzenecarboxylate](/img/structure/B2817272.png)


![N-allyl-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2817279.png)

![6-Cyclopropyl-3-neopentylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2817281.png)
![N-(1-hydroxybutan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2817283.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2817286.png)

